Cas no 2171814-21-2 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid)

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid structure
2171814-21-2 structure
商品名:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid
CAS番号:2171814-21-2
MF:C27H26N2O6
メガワット:474.505147457123
CID:5944792
PubChem ID:165546818

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid
    • 2171814-21-2
    • EN300-1511878
    • 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
    • インチ: 1S/C27H26N2O6/c1-2-16(25(31)29-23-13-17(26(32)33)11-12-24(23)30)14-28-27(34)35-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,16,22,30H,2,14-15H2,1H3,(H,28,34)(H,29,31)(H,32,33)
    • InChIKey: JCTRDUKBVSAOGO-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C(NC1C(=CC=C(C(=O)O)C=1)O)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 474.17908655g/mol
  • どういたいしつりょう: 474.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 125Ų

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1511878-50mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1511878-100mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1511878-500mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1511878-10000mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
10000mg
$14487.0 2023-09-27
Enamine
EN300-1511878-1000mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1511878-250mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1511878-5000mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
5000mg
$9769.0 2023-09-27
Enamine
EN300-1511878-1.0g
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
1g
$0.0 2023-06-05
Enamine
EN300-1511878-2500mg
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-hydroxybenzoic acid
2171814-21-2
2500mg
$6602.0 2023-09-27

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid 関連文献

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acidに関する追加情報

Comprehensive Overview of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid (CAS No. 2171814-21-2)

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid (CAS No. 2171814-21-2) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is critical for safeguarding amino acids during solid-phase peptide synthesis (SPPS). The presence of the 4-hydroxybenzoic acid moiety further enhances its applicability in designing bioactive molecules, making it a valuable tool for researchers in medicinal chemistry and drug development.

The growing interest in peptide-based therapeutics has propelled the demand for high-quality Fmoc-protected building blocks like this compound. With the rise of personalized medicine and targeted drug delivery systems, researchers are increasingly focusing on modified amino acids and peptide conjugates to improve drug efficacy and reduce side effects. 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid offers a versatile scaffold for such innovations, aligning with trends in bioconjugation and prodrug design.

From a synthetic chemistry perspective, this compound exemplifies the importance of protecting group strategies in multi-step organic synthesis. The Fmoc group is selectively removable under mild basic conditions, ensuring compatibility with sensitive functional groups. This property is particularly advantageous in the synthesis of complex peptides and glycopeptides, where orthogonal protection schemes are essential. Additionally, the hydroxybenzoic acid segment can serve as a linker or spacer in bioconjugates, enabling precise control over molecular architecture.

In the context of green chemistry, researchers are exploring eco-friendly alternatives for peptide synthesis. While traditional methods often involve hazardous solvents, advancements in water-compatible coupling reagents and microwave-assisted synthesis have reduced environmental impact. 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid can be integrated into these sustainable protocols, contributing to greener pharmaceutical manufacturing.

The compound’s structural features also make it relevant to cancer research and antibody-drug conjugates (ADCs). By incorporating hydroxybenzoic acid derivatives, scientists can modulate the solubility and pharmacokinetics of therapeutic peptides. This aligns with the broader industry shift toward precision oncology and next-generation biologics, where tailored molecular designs are paramount.

Analytical characterization of CAS No. 2171814-21-2 typically involves techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR). These methods ensure purity and confirm structural integrity, which are critical for reproducible research outcomes. As regulatory standards for pharmaceutical intermediates tighten, rigorous quality control becomes indispensable.

Looking ahead, the demand for custom peptide synthesis and specialty chemicals is expected to surge, driven by innovations in biopharmaceuticals and diagnostic probes. 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid is poised to play a pivotal role in these advancements, offering a balance of synthetic utility and functional diversity. Its applications span from drug discovery to material science, underscoring its interdisciplinary significance.

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